2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid
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Overview
Description
2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.72 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to an amino carbonyl moiety, which is further connected to a benzoic acid structure. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid typically involves the reaction of 2-chlorobenzylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Bromobenzyl)amino]carbonyl}benzoic acid
- 2-{[(2-Fluorobenzyl)amino]carbonyl}benzoic acid
- 2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid
Uniqueness
2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid is unique due to the presence of the chlorobenzyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylcarbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADGXAYKDYFNTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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